REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:28]=[CH:27][C:5]([NH:6][C:7]2[CH:15]=[C:14]([C:16]([OH:18])=O)[C:13]([NH:19][C:20]3[CH:25]=[CH:24][C:23]([Cl:26])=[CH:22][CH:21]=3)=[CH:12][C:8]=2[C:9]([OH:11])=O)=[CH:4][CH:3]=1.P(=O)(O)(O)O.CO>O.C(NN(NCC)S(C1C2=C3C(C4C5C(=CC=CC2=5)C=CC=4)=CC=CC3=CC=1CCC)(=O)=O)C>[CH:3]1[C:2]([Cl:1])=[CH:28][C:27]2[C:9]([C:8]3[C:7]([NH:6][C:5]=2[CH:4]=1)=[CH:15][C:14]1[C:16]([C:21]2[CH:22]=[C:23]([Cl:26])[CH:24]=[CH:25][C:20]=2[NH:19][C:13]=1[CH:12]=3)=[O:18])=[O:11]
|
Name
|
polyphosphoric acid
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(NC2=C(C(=O)O)C=C(C(=C2)C(=O)O)NC2=CC=C(C=C2)Cl)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
525 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
microsized salt
|
Quantity
|
306 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
glycol
|
Quantity
|
54.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
N,N-diethylaminopropyl perylenesulfonamide
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
C(C)NN(S(=O)(=O)C1=C(C=C2C=CC=C3C4=CC=CC5=CC=CC(C1=C23)=C45)CCC)NCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
113 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
ADDITION
|
Details
|
added over a period of 40 minutes
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
the temperature being maintained below 110° C. by adjustment of the addition rate
|
Type
|
TEMPERATURE
|
Details
|
After the melt was cooled to 92° C.
|
Type
|
TEMPERATURE
|
Details
|
the temperature being maintained below 64° C.
|
Type
|
TEMPERATURE
|
Details
|
by external cooling
|
Type
|
ADDITION
|
Details
|
adjustment of melt addition rate
|
Type
|
TEMPERATURE
|
Details
|
The slurry was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to below 60° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed until acid free
|
Type
|
CUSTOM
|
Details
|
The presscake was dried
|
Type
|
CUSTOM
|
Details
|
to obtain 43.8 g of crude dichloroquinacridone, which
|
Type
|
EXTRACTION
|
Details
|
The salt was extracted
|
Type
|
CUSTOM
|
Details
|
at 65° C.
|
Type
|
CUSTOM
|
Details
|
for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
After the slurry was filtered
|
Type
|
WAIT
|
Details
|
held at 65° C. for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The solid component was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The wet cake can be dried
|
Type
|
CUSTOM
|
Details
|
Here, the wet cake was dried in an oven at 60° C.
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC2=C(C=C1Cl)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=CC(=C5)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |